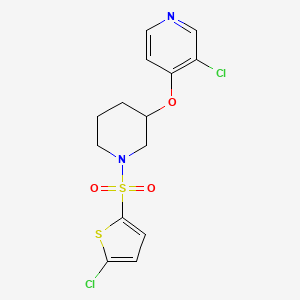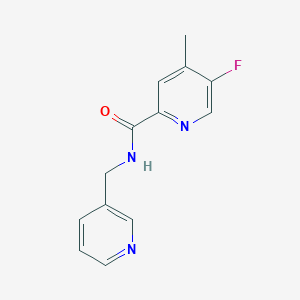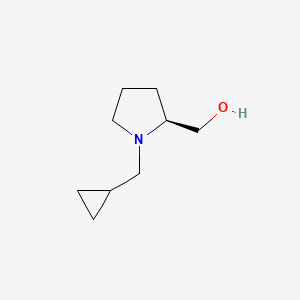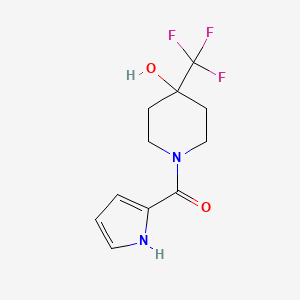
(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(1H-pyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(1H-pyrrol-2-yl)methanone, also known as PF-06463922, is a small molecule inhibitor that has been developed for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
One area of research focuses on the pharmacokinetics, metabolism, and excretion of compounds with structural similarities, such as dipeptidyl peptidase IV inhibitors. These studies often involve examining the absorption, distribution, metabolism, and excretion (ADME) profiles in various species, including rats, dogs, and humans. The major metabolic pathways could include hydroxylation, amide hydrolysis, N-dealkylation, and conjugation reactions, indicating the body's ability to metabolize and eliminate these compounds efficiently. Such research underscores the importance of understanding a compound's pharmacokinetic profile for therapeutic applications (Sharma et al., 2012).
Synthesis and Structural Analysis
The synthesis of structurally related compounds, including their intermediates, provides valuable insights into chemical methodologies that could be applied to the synthesis of (4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(1H-pyrrol-2-yl)methanone. These syntheses often involve multiple steps, including amidation, Friedel-Crafts acylation, and hydration, with the aim of achieving high yields and purity. Furthermore, structural analysis through techniques such as NMR and crystallography aids in confirming the identity and purity of synthesized compounds, which is crucial for their further application in research (Rui, 2010).
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial activity, demonstrating potential applications in developing new antibacterial and antifungal agents. Such studies typically involve the synthesis of derivatives followed by in vitro testing against various pathogenic bacterial and fungal strains. The identification of compounds with significant antimicrobial properties can lead to further research and development in the field of antibiotics and infection control (Mallesha & Mohana, 2014).
Molecular Interaction Studies
Research on the molecular interactions of analogous compounds with biological targets, such as cannabinoid receptors, provides insights into the design and development of receptor antagonists or agonists. These studies can involve computational modeling, binding affinity analysis, and structure-activity relationship (SAR) exploration to understand how structural features influence biological activity. Such insights are valuable for designing compounds with improved efficacy, selectivity, and pharmacological properties (Shim et al., 2002).
Propriétés
IUPAC Name |
[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)10(18)3-6-16(7-4-10)9(17)8-2-1-5-15-8/h1-2,5,15,18H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSBMUWWCSUOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(1H-pyrrol-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


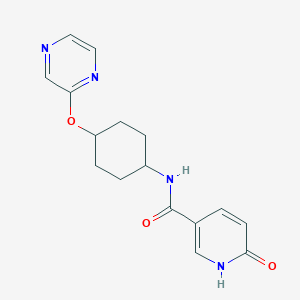
![(Z)-2-cyano-N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2572390.png)
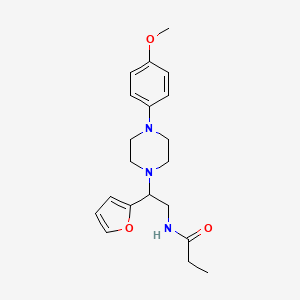
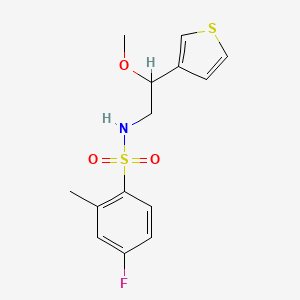
![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2572393.png)
![1-(2-Fluorophenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine](/img/structure/B2572395.png)
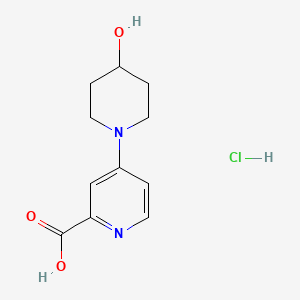
![N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2572399.png)
![4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2572400.png)
